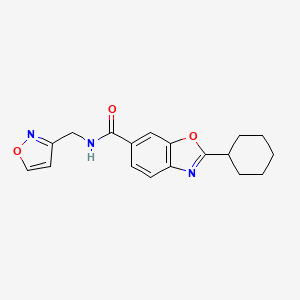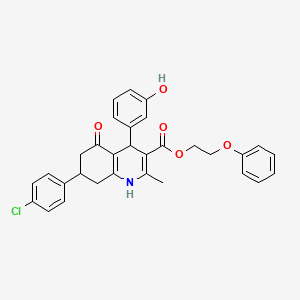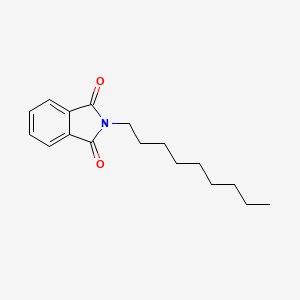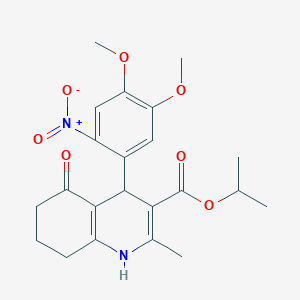
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that cause inflammation. This compound has also been reported to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs) and activating the caspase pathway.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been reported to induce apoptosis in cancer cells by inhibiting the activity of HDACs and activating the caspase pathway. In addition, this compound has been reported to exhibit anti-bacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide in lab experiments is its potential applications in various fields of scientific research. This compound has shown promising results in anti-inflammatory, anti-cancer, and anti-bacterial studies. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide. One of the directions is to investigate its potential use as a fluorescent probe for detecting amyloid fibrils. Another direction is to investigate its potential use as a therapeutic agent for treating inflammatory diseases, cancer, and bacterial infections. In addition, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has been reported using different methods. One of the methods involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of triethylamine to form 2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product. Another method involves the reaction of 2-aminobenzoic acid with cyclohexyl isocyanate in the presence of acetic anhydride to form N-acetyl-2-cyclohexylbenzoxazole-6-carboxamide. This intermediate is then reacted with 3-bromo-1-isoxazolecarboxaldehyde in the presence of potassium carbonate to form the final product.
Applications De Recherche Scientifique
2-cyclohexyl-N-(3-isoxazolylmethyl)-1,3-benzoxazole-6-carboxamide has shown potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for detecting amyloid fibrils.
Propriétés
IUPAC Name |
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-17(19-11-14-8-9-23-21-14)13-6-7-15-16(10-13)24-18(20-15)12-4-2-1-3-5-12/h6-10,12H,1-5,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZAQRMPHKBOPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(1,2-oxazol-3-ylmethyl)-1,3-benzoxazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5059553.png)
![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5059579.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)

![1-(2,5-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5059602.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)
![N-(3-chlorophenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)